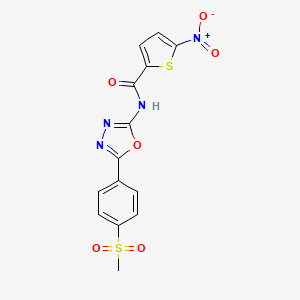

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O6S2/c1-26(22,23)9-4-2-8(3-5-9)13-16-17-14(24-13)15-12(19)10-6-7-11(25-10)18(20)21/h2-7H,1H3,(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNFBDQMDNZFHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H12N4O4S2

- Molecular Weight : 400.43 g/mol

- CAS Number : 886910-97-0

Synthesis

The compound can be synthesized through various chemical reactions involving the oxadiazole and thiophene moieties. The synthesis typically involves a multi-step process that includes the formation of the oxadiazole ring followed by the introduction of the nitrothiophene and carboxamide functionalities.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of related compounds on various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), A2780 (ovarian cancer)

- IC50 Values : Compounds similar to this compound exhibited IC50 values ranging from 0.33 to 7.10 μM across different cell lines, indicating significant anticancer potential .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.50 |

| Compound B | HeLa | 0.82 |

| Compound C | A2780 | 1.28 |

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various bacterial strains:

- Tested Strains : Escherichia coli, Staphylococcus aureus

- Results : Preliminary data suggest moderate antibacterial activity, with further studies needed to quantify effectiveness.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in malignant cells.

- Antioxidant Activity : Some derivatives have shown potential as antioxidants, which may contribute to their anticancer effects by reducing oxidative stress within cells .

Case Studies

A notable study evaluated the compound's effect on telomerase activity in MCF-7 cell lysates. Results indicated that concentrations as low as 5 µM significantly reduced telomerase activity compared to control groups, suggesting a mechanism for its anticancer properties .

Comparison with Similar Compounds

Compound 1 : N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Compound 2 : N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Compound 9 : N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide

Compound 10 : N-(5-((Dimethylamino)methyl)-4-(4-fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Substituents: 4-Fluorophenyl, dimethylaminomethyl on thiazole; nitrothiophene carboxamide.

- Synthesis : Analogous to Compound 7, using HATU-mediated coupling .

| Feature | Target Compound | Compound 1 | Compound 2 | Compound 9 |

|---|---|---|---|---|

| Core Heterocycle | 1,3,4-Oxadiazole | Thiazole | Thiazole | Thiazole |

| Aromatic Substituent | 4-(Methylsulfonyl)phenyl | 3-Methoxy-4-(trifluoromethyl)phenyl | 3,5-Difluorophenyl | 4-Fluorophenyl |

| Additional Groups | Nitrothiophene carboxamide | Nitrothiophene carboxamide | Nitrothiophene carboxamide | Nitrothiophene carboxamide |

| Purity | Data not available | 42% | 99.05% | Commercially sourced |

Structure-Activity Relationship (SAR) Insights

Thiazole vs. Oxadiazole : Thiazole-containing compounds (e.g., Compound 2, 99.05% purity) exhibit high purity and ease of synthesis, but oxadiazole derivatives (Target Compound) may offer superior stability.

Fluorine Substitution : Fluorinated phenyl rings (Compounds 2, 9) improve bioavailability and metabolic resistance but may reduce binding specificity.

Q & A

Q. What are the critical steps in synthesizing N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically including cyclization, sulfonation, and coupling. For example:

- Cyclization of hydrazides to form the 1,3,4-oxadiazole core .

- Sulfonation using methylsulfonyl chloride to introduce the methylsulfonyl group .

- Coupling with activated carboxamide derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .

Key optimizations include temperature control (e.g., 60–80°C for cyclization), solvent selection (DMF for solubility), and catalyst use (e.g., HATU for coupling efficiency). Reaction progress is monitored via HPLC or TLC .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

A combination of NMR (¹H/¹³C for functional group analysis), IR (to identify sulfonyl and nitro groups), and mass spectrometry (for molecular ion verification) is critical. For example:

- ¹H NMR can resolve aromatic protons in the oxadiazole and thiophene rings .

- IR peaks near 1350 cm⁻¹ and 1520 cm⁻¹ confirm sulfonyl (SO₂) and nitro (NO₂) groups, respectively .

- High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion) .

Q. How can researchers screen this compound for biological activity in early-stage studies?

- Enzyme inhibition assays : Test interactions with targets like cyclooxygenase-2 (COX-2) or kinases using fluorometric or colorimetric assays .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to measure IC₅₀ values .

- Cellular viability assays : MTT or resazurin-based tests in cancer cell lines to assess cytotoxicity .

Q. What are the compound’s reactivity patterns under acidic/basic conditions?

The nitro group (-NO₂) is electron-withdrawing, making the thiophene ring susceptible to nucleophilic attack. Stability studies in pH 2–12 buffers (monitored via HPLC) reveal degradation pathways, such as hydrolysis of the oxadiazole ring under strong acidic conditions .

Advanced Research Questions

Q. How can experimental design (DoE) optimize yield and purity in multi-step synthesis?

- Factorial design : Vary temperature, solvent, and catalyst loading to identify interactions affecting yield .

- Response surface methodology (RSM) : Model reaction parameters (e.g., time vs. temperature) to predict optimal conditions for coupling efficiency (>85% yield) .

- Process analytical technology (PAT) : Use inline IR or Raman spectroscopy for real-time monitoring of intermediates .

Q. How should researchers address contradictions in biological activity data across studies?

- Meta-analysis : Compare IC₅₀ values from independent studies (e.g., COX-2 inhibition) to identify outliers .

- Orthogonal assays : Validate conflicting results using alternative methods (e.g., surface plasmon resonance vs. enzyme assays) .

- Structural analogs : Test derivatives to isolate the role of the nitro group in activity discrepancies .

Q. What methodologies assess the compound’s stability in biological matrices?

- Forced degradation studies : Expose the compound to light, heat, or oxidizing agents (e.g., H₂O₂) and analyze degradation products via LC-MS .

- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using UPLC .

Q. How can computational modeling predict binding modes with biological targets?

- Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR), focusing on hydrogen bonds with the oxadiazole ring .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to validate docking results .

Q. What challenges arise in scaling up multi-step synthesis for preclinical studies?

- Intermediate purification : Column chromatography is impractical at scale; switch to recrystallization or continuous flow methods .

- By-product control : Optimize stoichiometry to minimize side reactions (e.g., over-sulfonation) .

- Solvent recovery : Implement distillation systems for DMF reuse to reduce costs .

Q. How can researchers evaluate the compound’s biocompatibility for in vivo studies?

- Hemolytic assays : Test erythrocyte lysis at varying concentrations (0.1–100 μM) .

- Cytokine profiling : Measure IL-6/TNF-α levels in macrophages to assess immunotoxicity .

- ADME prediction : Use SwissADME to estimate bioavailability, CYP450 interactions, and BBB permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.